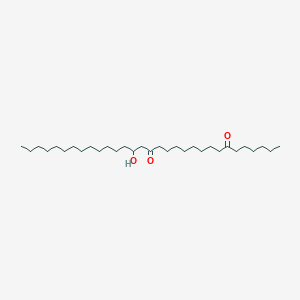
18-Hydroxyhentriacontane-7,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Hydroxyhentriacontane-7,16-dione is a chemical compound that belongs to the class of β-diketones. It is a long-chain aliphatic compound with hydroxyl and ketone functional groups. This compound is found in the epicuticular waxes of certain plant species, where it plays a role in protecting the plant from environmental stressors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyhentriacontane-7,16-dione can be achieved through the modification of bio-based β-diketones extracted from wheat straw wax. One method involves the Michael addition reaction of hentriacontane-14,16-dione with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . The Michael adducts can be used directly as esters or hydrolyzed to their acid form.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of β-diketones from agricultural waste products such as wheat straw wax. The extracted β-diketones are then chemically modified to produce the desired compound .
化学反応の分析
Types of Reactions
18-Hydroxyhentriacontane-7,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl and ketone groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonated derivatives of hentriacontane, depending on the specific reaction conditions and reagents used .
科学的研究の応用
18-Hydroxyhentriacontane-7,16-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain β-diketones.
Biology: Investigated for its role in plant cuticular waxes and its potential protective functions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of bio-derived chelating agents for metal recovery from aqueous waste streams
作用機序
The mechanism of action of 18-Hydroxyhentriacontane-7,16-dione involves its interaction with various molecular targets and pathways. In plants, it contributes to the formation of a protective wax layer on the surface, reducing water loss and protecting against environmental stressors. The compound’s lipophilic nature allows it to interact with lipid membranes and other hydrophobic molecules .
類似化合物との比較
18-Hydroxyhentriacontane-7,16-dione can be compared with other similar compounds, such as:
Hentriacontane-14,16-dione: A β-diketone with similar structural features but lacking the hydroxyl group.
16-Hydroxyhentriacontan-14-one: A mid-chain β-ketol isomer with a hydroxyl group at a different position.
14-Hydroxytriacontan-15-one: Another mid-chain α-ketol isomer with a hydroxyl group at a different position
The uniqueness of this compound lies in its specific hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
89357-02-8 |
|---|---|
分子式 |
C31H60O3 |
分子量 |
480.8 g/mol |
IUPAC名 |
18-hydroxyhentriacontane-7,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h30,33H,3-28H2,1-2H3 |
InChIキー |
HSHLLVSTJKVUJS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CC(=O)CCCCCCCCC(=O)CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















